

Grepafloxacin HPLC-UV method for plasma concentration analysis

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Compound of Interest

Compound Name: **Grepafloxacin**

Cat. No.: **B136134**

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An HPLC-UV method provides a specific and sensitive approach for the quantitative analysis of **Grepafloxacin** in human plasma, essential for pharmacokinetic studies and therapeutic drug monitoring. This method typically involves a liquid-liquid extraction process for sample clean-up, followed by separation on a C18 reversed-phase column and detection at 280 nm.

The validation of this method demonstrates its reliability, with linear standard curves (correlation coefficients >0.999) over a concentration range of 0.05 to 5 mg/L in plasma.^[1] The limit of quantification in plasma is 0.05 mg/L, making it suitable for detecting therapeutic concentrations.^[1] The method shows good precision, with coefficients of variation for within- and between-day analyses being less than 10%. Furthermore, the recovery of **Grepafloxacin** from plasma is efficient, averaging 93.7%.^[1]

Principle of the Method

This application note details a reversed-phase high-performance liquid chromatography (RP-HPLC) method coupled with ultraviolet (UV) detection for the determination of **Grepafloxacin** in human plasma. The principle involves separating **Grepafloxacin** from endogenous plasma components on a non-polar stationary phase (C18 column) using a polar mobile phase. The concentration of the drug is quantified by measuring the UV absorbance at a specific wavelength (280 nm) and comparing it to a standard curve of known concentrations.

Application Notes and Protocols

Materials and Reagents

- Chemicals and Solvents:

- **Grepafloxacin** reference standard
- Internal Standard (e.g., Ciprofloxacin)
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Water (HPLC grade or deionized)
- Phosphoric acid
- Dichloromethane
- Blank human plasma (with anticoagulant like heparin or EDTA)

- Equipment:

- HPLC system with a UV detector, pump, autosampler, and degasser
- C18 reversed-phase analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
- Data acquisition and processing software
- Centrifuge
- Vortex mixer
- Evaporator (e.g., nitrogen evaporator)
- Analytical balance
- pH meter
- Micropipettes
- Volumetric flasks and other standard laboratory glassware

- Syringe filters (0.45 µm)

Experimental Protocols

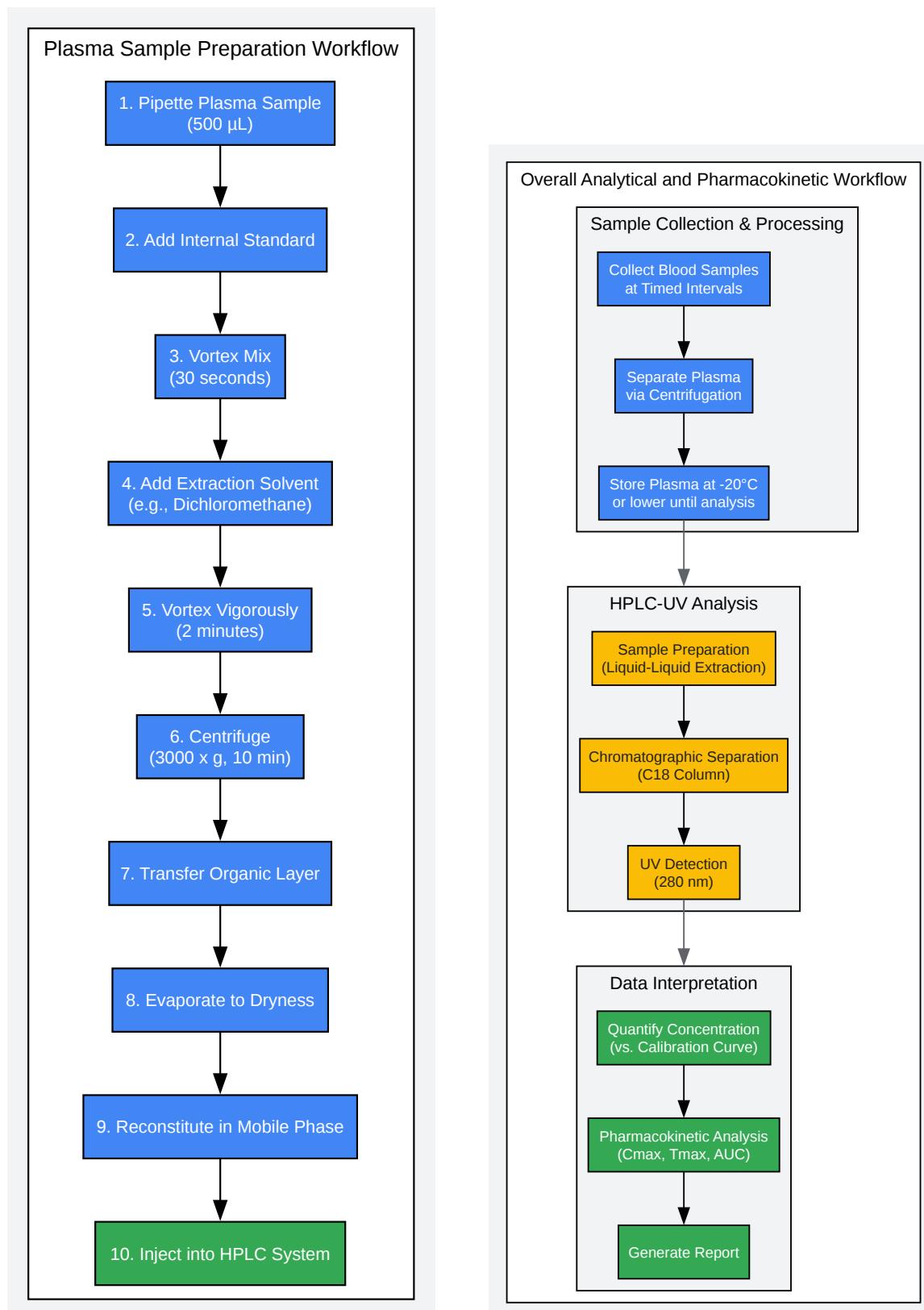
2.1. Preparation of Standard Solutions

- Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of **Grepafloxacin** reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
- Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase or a suitable diluent to create calibration standards.
- Calibration Standards in Plasma: Spike appropriate volumes of the working standard solutions into blank human plasma to obtain final concentrations covering the expected range of the study samples (e.g., 0.05, 0.1, 0.5, 1, 2.5, and 5 mg/L).[\[1\]](#)
- Internal Standard (IS) Solution: Prepare a stock solution of the internal standard (e.g., Ciprofloxacin) and a working solution at a fixed concentration for spiking into all samples (calibrators, QCs, and unknowns).

2.2. Plasma Sample Preparation (Liquid-Liquid Extraction)

- Pipette 500 µL of plasma sample (calibrator, QC, or unknown) into a clean centrifuge tube.
- Add a fixed volume of the internal standard working solution to each tube (except for blank samples).
- Vortex mix the sample for 30 seconds.
- Add 5 mL of a suitable organic extraction solvent (e.g., dichloromethane).
- Vortex mix vigorously for 2 minutes to ensure thorough extraction.
- Centrifuge the mixture at approximately 3000 x g for 10 minutes to separate the organic and aqueous layers.
- Carefully transfer the upper organic layer to a clean tube.

- Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the dried residue in a specific volume (e.g., 200 µL) of the HPLC mobile phase.
- Vortex for 1 minute to ensure complete dissolution.
- Inject a defined volume (e.g., 20 µL) of the reconstituted sample into the HPLC system.

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References

- 1. Simultaneous determination of grepafloxacin, ciprofloxacin, and theophylline in human plasma and urine by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
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